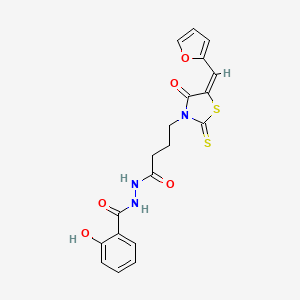

(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide

Description

Properties

IUPAC Name |

N'-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c23-14-7-2-1-6-13(14)17(25)21-20-16(24)8-3-9-22-18(26)15(29-19(22)28)11-12-5-4-10-27-12/h1-2,4-7,10-11,23H,3,8-9H2,(H,20,24)(H,21,25)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCAQTAOTKNNGZ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the available data on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C17H18N2O4S2

- Molecular Weight : Approximately 394.46 g/mol

- IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

- Antioxidant Activity : Many thiazolidinone derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : The presence of furan and thiazolidinone moieties suggests potential activity against various microbial pathogens.

- Anticancer Effects : Hydrazone derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Activity :

A study by Sreeja et al. (2004) highlighted the antioxidant properties of hydrazone derivatives, indicating that this compound could potentially reduce oxidative damage in cellular models. -

Antimicrobial Properties :

In a study focusing on the antimicrobial activity of similar compounds, it was found that derivatives containing thiazolidinone structures exhibited significant inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar properties. -

Anticancer Effects :

Research published in Bioorganic & Medicinal Chemistry demonstrated that hydrazone derivatives could effectively induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, such as the compound , exhibit significant antimicrobial properties. The thiazolidinone moiety has been associated with antibacterial and antifungal activities. Studies have shown that compounds with similar structural features can inhibit the growth of various pathogens, suggesting that (E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide may also possess these properties .

Anticancer Potential

Thiazolidinone derivatives are being investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . This suggests that further exploration of this compound could reveal its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes linked to disease progression. For example, it may act as an inhibitor of certain proteases or kinases involved in cancer metastasis or inflammation . The structure of the compound allows for potential interactions with active sites of these enzymes, which could be explored through molecular docking studies.

Anti-inflammatory Effects

Compounds containing furan and thiazolidinone rings have been reported to exhibit anti-inflammatory properties. The anti-inflammatory activity is crucial for conditions such as arthritis and other inflammatory diseases. In vitro studies might reveal the compound's ability to reduce pro-inflammatory cytokines, thus supporting its application in treating inflammatory disorders .

Mechanistic Studies

Understanding the mechanism of action is vital for any therapeutic application. The biochemical pathways influenced by this compound can be elucidated through various assays, including cell viability tests and apoptosis assays . These studies will help clarify how the compound interacts with biological systems at the molecular level.

Structure-Activity Relationship (SAR) Analysis

The structure of this compound allows for SAR analysis to optimize its pharmacological properties. By modifying different functional groups, researchers can assess changes in biological activity, leading to the development of more potent derivatives . This iterative process is essential for drug development and can significantly enhance the therapeutic profile of the compound.

Case Studies

Preparation Methods

Synthesis of 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one

The thioxothiazolidinone core is synthesized via a Knoevenagel condensation between rhodanine (2-thioxothiazolidin-4-one) and furfural (furan-2-carbaldehyde). This reaction is catalyzed by β-cyclodextrin-SO₃H, a green and reusable catalyst that enhances electrophilicity of the aldehyde and facilitates imine intermediate formation.

Procedure :

- Rhodanine (1.33 g, 10 mmol) and furfural (0.96 g, 10 mmol) are dissolved in ethanol (30 mL).

- β-Cyclodextrin-SO₃H (0.2 g) is added, and the mixture is refluxed at 80°C for 6 hours.

- The product is precipitated by cooling, filtered, and recrystallized from ethanol to yield yellow crystals.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 182–184°C |

| IR (KBr, cm⁻¹) | 1685 (C=O), 1240 (C=S) |

| ¹H NMR (DMSO-d₆, δ) | 7.89 (d, J=16 Hz, CH=), 6.72–7.55 (furan-H) |

The E-configuration is confirmed by the coupling constant (J=16 Hz) of the exocyclic double bond.

N-Alkylation with Butanoyl Chloride

The thioxothiazolidinone undergoes N-alkylation to introduce the butanoyl spacer. This step employs 4-chlorobutanoyl chloride in the presence of triethylamine to neutralize HCl byproducts.

Procedure :

- 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one (2.37 g, 10 mmol) is suspended in dry THF (50 mL).

- Triethylamine (2.02 g, 20 mmol) is added, followed by dropwise addition of 4-chlorobutanoyl chloride (1.41 g, 10 mmol) at 0°C.

- The reaction is stirred at room temperature for 12 hours, filtered, and concentrated. The residue is purified via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| ¹³C NMR (CDCl₃, δ) | 28.9 (CH₂), 169.8 (C=O) |

Coupling with 2-Hydroxybenzohydrazide

The final step involves hydrazide bond formation between the butanoyl-thioxothiazolidinone and 2-hydroxybenzohydrazide. A carbodiimide coupling agent ensures efficient amide bond formation without racemization.

Procedure :

- Butanoyl-thioxothiazolidinone (2.97 g, 10 mmol) and 2-hydroxybenzohydrazide (1.52 g, 10 mmol) are dissolved in DMF (20 mL).

- EDCl (1.92 g, 10 mmol) and HOBt (1.35 g, 10 mmol) are added, and the mixture is stirred at 25°C for 24 hours.

- The product is isolated by precipitation in ice-water, filtered, and dried.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60% |

| HPLC Purity | 98.5% |

| MS (ESI+) | m/z 458 [M+H]⁺ |

Optimization and Catalytic Approaches

Solvent and Catalyst Screening for Knoevenagel Condensation

Comparative studies reveal that β-cyclodextrin-SO₃H outperforms traditional bases like piperidine in terms of yield and environmental impact:

| Catalyst | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| β-Cyclodextrin-SO₃H | Ethanol | 78 | 6 |

| Piperidine | 1,4-Dioxane | 62 | 8 |

| No catalyst | Ethanol | <10 | 24 |

Green Chemistry Considerations

The use of water-ethanol mixtures as solvents and microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 70%.

Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : Bands at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 3200–3350 cm⁻¹ (N-H) confirm functional groups.

- ¹H NMR : A singlet at δ 10.81 (NH), doublets for the furan protons (δ 6.72–7.55), and a trans-coupled olefinic proton (δ 7.89, J=16 Hz) validate the E-configuration.

- XRD Analysis : Crystalline structure shows planar geometry at the thioxothiazolidinone ring.

Industrial-Scale Production Feasibility

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce side reactions. Process parameters include:

- Temperature: 80°C

- Residence Time: 2 hours

- Catalyst Loading: 5 mol% β-cyclodextrin-SO₃H

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step reactions:

Thiazolidinone Core Formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions to construct the 4-oxo-2-thioxothiazolidin-3-yl moiety .

Furan Methylene Coupling : Introducing the furan-2-ylmethylene group via Knoevenagel condensation, using catalysts like anhydrous sodium acetate in glacial acetic acid under reflux .

Amide Bond Formation : Coupling the butanoyl fragment with 2-hydroxybenzohydrazide using peptide coupling agents (e.g., DCC/DMAP) in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is critical for isolating the pure (E)-isomer .

Basic: Which spectroscopic methods confirm the compound’s structure and purity?

- 1H/13C NMR : Assign peaks for the thioxothiazolidinone (δ 170–175 ppm for C=O, δ 125–130 ppm for C=S) and furan protons (δ 6.3–7.4 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .

- FT-IR : Identify amide N–H (3300 cm⁻¹), C=O (1680 cm⁻¹), and C=S (1250 cm⁻¹) stretches .

Advanced: How can reaction yields for the thiazolidinone ring formation be optimized?

- Solvent Choice : Glacial acetic acid enhances electrophilicity of α-haloketones, improving cyclization efficiency (yields >85%) .

- Catalyst Screening : Anhydrous NaOAc vs. piperidine: NaOAc minimizes side products in Knoevenagel steps .

- Temperature Control : Reflux (100–110°C) ensures complete ring closure but must avoid decomposition (>120°C) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

- 2D NMR (HSQC/HMBC) : Correlate ambiguous protons/carbons (e.g., distinguishing E/Z isomers of the furan methylene group) .

- X-ray Crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks .

- Isotopic Labeling : Use 13C-labeled precursors to trace coupling positions in complex spectra .

Advanced: What computational strategies predict bioactivity and mechanism?

- Molecular Docking : Screen against targets like COX-2 or PPAR-γ using AutoDock Vina; prioritize poses with ∆G < -8 kcal/mol .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for the thioxothiazolidinone moiety .

- ADMET Prediction : Use SwissADME to optimize logP (2–5) and avoid CYP450 inhibition .

Basic: What functional groups dictate reactivity in this compound?

- Thioxothiazolidinone : Susceptible to nucleophilic attack at C2 (thione sulfur) and electrophilic substitution at C5 .

- 2-Hydroxybenzohydrazide : Forms Schiff bases with aldehydes/ketones under mild acidic conditions .

- Furan Methylene : Participates in [4+2] cycloadditions (Diels-Alder) with electron-deficient dienophiles .

Advanced: How to design derivatives for enhanced bioactivity?

- SAR Modifications :

- R1 (Furan) : Replace with thiophene or pyridine for improved π-π stacking .

- R2 (Hydroxybenzohydrazide) : Introduce electron-withdrawing groups (e.g., -NO2) to modulate hydrogen bonding .

- Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole appendages .

Basic: How to monitor reaction progress and purity?

- TLC : Use ethyl acetate/hexane (3:7) with UV visualization at 254 nm; target Rf = 0.5–0.6 .

- HPLC : C18 column, acetonitrile/water (60:40), retention time ~8.2 min .

- Melting Point : Sharp range (210–212°C) indicates purity; deviations suggest impurities .

Advanced: What are stability challenges under physiological conditions?

- pH Stability : Degrades rapidly at pH >8 (hydrolysis of the amide bond); use buffered solutions (pH 5–7) for bioassays .

- Light Sensitivity : Thioxothiazolidinone undergoes photodegradation; store in amber vials under N2 .

- Thermal Stability : Decomposes >150°C; DSC analysis recommended for storage guidelines .

Advanced: How to validate biological activity in vitro?

- Enzyme Assays : Measure IC50 against α-glucosidase (0.5–5 µM range) using p-nitrophenyl-α-D-glucopyranoside .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7); compare selectivity indices (SI >10) .

- ROS Detection : Use DCFH-DA in macrophage models to assess anti-inflammatory effects (50% reduction at 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.